molecular formula C9H9NO3 B13026786 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid

Cat. No.: B13026786
M. Wt: 179.17 g/mol
InChI Key: QVUMPFIWKWKREK-UHFFFAOYSA-N
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Description

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the cyclopentane ring can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylic acid: This compound has a similar structure but contains a pyridazine ring instead of a pyridine ring.

    Pyrrolopyrazine derivatives: These compounds also feature fused ring systems and exhibit a range of biological activities.

Uniqueness

3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid is unique due to its specific ring structure and the presence of both a ketone and a carboxylic acid functional group. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8-7(9(12)13)6-3-1-2-5(6)4-10-8/h4H,1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUMPFIWKWKREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CNC(=O)C(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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